REACTION_CXSMILES
|
[CH3:1][N:2]1[C:9]([NH:10][OH:11])=[CH:8][C:6](=[O:7])[N:5]([CH3:12])[C:3]1=[O:4].[CH:13]([O-])([O-])OCC>CN(C)C=O>[CH3:12][N:5]1[C:6](=[O:7])[C:8]2=[CH:13][O:11][N:10]=[C:9]2[N:2]([CH3:1])[C:3]1=[O:4]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN1C(=O)N(C(=O)C=C1NO)C
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Name
|
ethyl orthoformate
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
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Details
|
after which the solvent is distilled off
|
Type
|
ADDITION
|
Details
|
To the residue is added ethanol
|
Type
|
FILTRATION
|
Details
|
the resultant crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
As recrystallized from hot water
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C=2C(C1=O)=CON2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |